N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
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Overview
Description
N-{5-[(2,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-NAPHTHAMIDE: is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a naphthamide moiety, and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(2,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-NAPHTHAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride.
Coupling with Naphthamide: The final step involves the coupling of the thiadiazole derivative with naphthamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amines or reduced thiadiazole derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiadiazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in anticancer drug development.
Industry:
Agriculture: It can be used as a pesticide or herbicide due to its potential to inhibit the growth of certain pests and weeds.
Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical drugs with specific therapeutic effects.
Mechanism of Action
The mechanism of action of N-{5-[(2,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-NAPHTHAMIDE involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with bacterial or fungal cell membranes, disrupting their integrity and leading to cell death. The thiadiazole ring can inhibit certain enzymes or proteins essential for cell survival, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
- N-{5-[(2,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE
- N-{5-[(2,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-FLUOROBENZAMIDE
- N-{5-[(2,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
Uniqueness: The uniqueness of N-{5-[(2,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-NAPHTHAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthamide moiety enhances its potential interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H13Cl2N3OS2 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H13Cl2N3OS2/c21-14-9-8-13(17(22)10-14)11-27-20-25-24-19(28-20)23-18(26)16-7-3-5-12-4-1-2-6-15(12)16/h1-10H,11H2,(H,23,24,26) |
InChI Key |
YAYXGAVHGHMTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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